molecular formula C10H22ClN3O2S B5379713 1-Methyl-4-(piperidin-4-ylsulfonyl)piperazine hydrochloride

1-Methyl-4-(piperidin-4-ylsulfonyl)piperazine hydrochloride

Cat. No.: B5379713
M. Wt: 283.82 g/mol
InChI Key: RCRFZVXACQONPF-UHFFFAOYSA-N
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Description

1-Methyl-4-(piperidin-4-ylsulfonyl)piperazine hydrochloride is a chemical compound with the molecular formula C10H22ClN3O2S It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Preparation Methods

The synthesis of 1-Methyl-4-(piperidin-4-ylsulfonyl)piperazine hydrochloride typically involves the following steps:

Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely.

Chemical Reactions Analysis

1-Methyl-4-(piperidin-4-ylsulfonyl)piperazine hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions include various substituted piperazine derivatives, which can be further utilized in different applications.

Scientific Research Applications

1-Methyl-4-(piperidin-4-ylsulfonyl)piperazine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent and building block in the synthesis of complex organic molecules.

    Biology: This compound is used in the study of biological processes and pathways.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the development of antitumor agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(piperidin-4-ylsulfonyl)piperazine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, as a Wee1 inhibitor, it targets the Wee1 kinase, a key regulator of the cell cycle. By inhibiting Wee1, the compound induces cell cycle arrest and apoptosis in cancer cells, thereby exerting its antitumor effects . The compound’s structure allows it to bind effectively to the active site of the kinase, blocking its activity and disrupting the cell cycle progression.

Comparison with Similar Compounds

1-Methyl-4-(piperidin-4-ylsulfonyl)piperazine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific sulfonyl group, which imparts distinct chemical properties and enhances its potential as a therapeutic agent.

Conclusion

This compound is a versatile compound with significant applications in various scientific fields. Its unique chemical structure and reactivity make it a valuable tool in research and industry. Ongoing studies continue to explore its potential, particularly in the development of new therapeutic agents.

Properties

IUPAC Name

1-(4-methylpiperidin-1-yl)sulfonylpiperazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O2S.ClH/c1-10-2-6-12(7-3-10)16(14,15)13-8-4-11-5-9-13;/h10-11H,2-9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCRFZVXACQONPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)N2CCNCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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